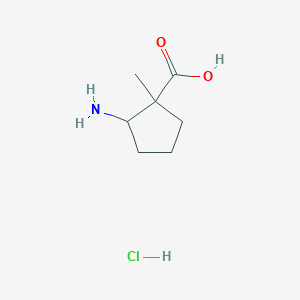

2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-methylcyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)4-2-3-5(7)8;/h5H,2-4,8H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJPOFOGXVDQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopentane Ring Formation and Functionalization

A common approach starts from cyclopentane derivatives or related cyclic precursors such as dimethylmaleic acid anhydride or cyclopentanone derivatives. The key steps include:

Ring formation via Favorskii rearrangement or cyclization reactions : For example, a halogenated intermediate (e.g., brominated cyclopentane derivative) undergoes ring contraction or rearrangement to form the cyclopentane skeleton with the desired substitution pattern.

Introduction of amino group : Amino functionality is introduced typically by nucleophilic substitution or reductive amination of suitable intermediates bearing leaving groups such as bromine or mesylate.

Hydrogenation and reduction steps : Catalytic hydrogenation using Pt/C or Pd/C catalysts under controlled hydrogen pressure (1–10 atm) is employed to reduce double bonds or nitro groups to amines.

Methyl Substitution

The methyl group at the 1-position of the cyclopentane ring is introduced through functionalization of the starting materials or intermediates bearing methyl substituents. This can be achieved by:

Salt Formation

The free amine compound is converted to its hydrochloride salt by reaction with hydrochloric acid (HCl), typically in an organic solvent such as ethanol or acetic acid. This step stabilizes the compound and facilitates purification by crystallization.

Detailed Preparation Procedure (Based on Recent Research)

A scalable synthesis reported in 2024 for related aminocyclopentane carboxylic acids can be adapted to 2-amino-1-methylcyclopentane-1-carboxylic acid hydrochloride:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Starting from ethyl 2-oxocyclopentanecarboxylate derivative with methyl substitution | Stir with sodium ethoxide at 30–35 °C for 18 h | Formation of amino ester intermediate |

| 2 | Extraction and treatment with 33% HBr in acetic acid | Dropwise addition under cooling, then room temperature and freezer overnight | Formation of hydrobromide salt |

| 3 | Recrystallization from acetonitrile and ethanol | Multiple recrystallizations at low temperature | Purification of salt as colorless needles |

| 4 | Hydrogenolysis using 10% Pd/C under hydrogen atmosphere (1 atm) at 45 °C for 5–6 h | Removal of protecting groups and reduction | Monitored by TLC for completion |

| 5 | Acid hydrolysis with 10% HCl at 60–70 °C for 4–12 h | Conversion to free acid and formation of hydrochloride salt | Evaporation and washing to isolate product |

This method achieves high purity and yields (~78% for salt formation step) and is suitable for scale-up.

Comparative Summary of Preparation Methods

Research Findings and Notes on Preparation

The hydrogenation step is critical for converting intermediates to the final amine; catalysts such as Pd/C and Pt/C are effective without requiring chiral or sterically hindered catalysts.

Salt formation with hydrochloric acid improves compound stability and crystallinity, facilitating purification and handling.

Temperature control during hydrolysis and hydrogenolysis prevents epimerization of stereoisomers, which is essential for maintaining stereochemical integrity.

Removal of residual acids (e.g., HBr) prior to hydrogenolysis is necessary to avoid side reactions and ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to different reduced forms.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis

One of the primary applications of 2-amino-1-methylcyclopentane-1-carboxylic acid hydrochloride is in peptide synthesis. Its unique structure allows it to serve as a building block for peptides that exhibit enhanced stability and bioactivity compared to linear peptides. The incorporation of this compound into peptide sequences can improve pharmacokinetic properties, making it a valuable tool in drug development .

Drug Design

The compound's ability to mimic natural amino acids while providing distinct steric and electronic properties makes it suitable for designing novel therapeutic agents. Researchers have explored its potential in developing inhibitors for various biological targets, including enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound has been utilized to study enzyme inhibition. Its structural characteristics allow it to interact with active sites of enzymes, providing insights into enzyme mechanisms and facilitating the design of selective inhibitors .

Protein Engineering

The compound is also used in protein engineering, where it serves as a non-canonical amino acid. By incorporating this compound into proteins, researchers can investigate the effects of structural modifications on protein function and stability, leading to advancements in enzyme engineering and synthetic biology .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its potential use in synthesizing novel polymers. Its functional groups can be utilized to create cross-linked networks or copolymers with enhanced mechanical properties and thermal stability. This application is particularly relevant in developing smart materials with responsive behaviors .

Nanotechnology

Recent studies have investigated the use of this compound in nanotechnology, particularly in the fabrication of nanoparticles for drug delivery systems. The unique properties of the compound allow for improved encapsulation efficiency and controlled release profiles of therapeutic agents, enhancing their effectiveness while minimizing side effects .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include cyclopentane- and cyclobutane-based amino acid hydrochlorides. Below is a comparative analysis:

Structural and Functional Differences

Substituent Effects: The methyl group in the target compound distinguishes it from analogues like cis-2-amino-1-cyclopentanecarboxylic acid HCl. This substitution likely enhances steric hindrance, affecting solubility and reactivity. For example, the methyl group may reduce water solubility compared to the hydroxylated derivative (2-amino-1-hydroxy-1-cyclopentanecarboxylic acid, synthesized via chlorourea in ). Chirality: Enantiomers such as (1R,3S)-3-aminocyclopentanecarboxylic acid () highlight the importance of stereochemistry. The target compound’s stereochemical configuration (unreported in evidence) could significantly influence its biological activity or synthetic utility.

Synthesis and Reactivity: The synthesis of 1-aminocyclopentanecarboxylic acid HCl () involves thionyl chloride and methanol, suggesting acid-sensitive intermediates. ACBC () is synthesized via a Bücherer-Strecker technique, emphasizing radioisotope incorporation for imaging. This contrasts with the target compound’s non-radioactive structure.

Commercial and Physical Properties

- Availability: The target compound is currently out of stock , whereas cis-2-amino-1-cyclopentanecarboxylic acid HCl is readily available at ¥10,400/250mg .

Biological Activity

2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride, also known as 1-amino-2-methylcyclopentane-1-carboxylic acid hydrochloride, is a cyclic amino acid that has garnered attention for its potential biological activities. This compound serves as a versatile building block in medicinal chemistry and has been explored for its applications in various therapeutic contexts.

The structural formula of this compound can be represented as follows:

This compound features an amino group, a carboxylic acid group, and a cyclopentane ring, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group facilitates ionic interactions. These interactions can modulate enzyme activity and receptor function, leading to diverse biological effects such as:

- Enzyme modulation : Influencing the activity of enzymes involved in metabolic pathways.

- Receptor interaction : Acting as a ligand for specific receptors, potentially altering cellular signaling pathways.

Pharmacological Potential

Research indicates that this compound may serve as a precursor in the synthesis of biologically active compounds, including pharmaceuticals. Its structural characteristics make it suitable for the development of novel therapeutic agents targeting various diseases .

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

- Neuroprotective Effects : In vitro studies have suggested that derivatives of this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

- Antimicrobial Activity : Preliminary investigations have shown that certain derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .

- Cancer Research : The compound has been evaluated for its effects on cancer cell lines, where it demonstrated the ability to inhibit cell proliferation and induce apoptosis in specific cancer types .

Data Table: Summary of Biological Activities

Research Findings

Recent studies have highlighted the compound's potential in agricultural applications, particularly in enhancing plant resilience against pathogens through modulation of ethylene biosynthesis pathways. This suggests that its biological activity extends beyond human health into agricultural biotechnology .

Q & A

Q. What are the key physicochemical properties of 2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride, and how do they influence experimental handling?

The compound’s stability and handling are dictated by its physicochemical parameters. For example, related cyclopentane carboxylic acid derivatives, such as cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (CAS RN 212755-84-5), exhibit a melting point of 199–202°C . This suggests thermal stability under standard laboratory conditions. Storage recommendations for similar compounds specify inert atmospheres and room temperature to prevent degradation . Researchers should prioritize lyophilization for long-term stability and use desiccants during storage to mitigate hygroscopic effects.

Q. What synthetic routes are commonly employed for cyclopentane-based β-amino acid hydrochlorides?

Synthesis typically involves stereoselective ring-opening of cyclopentene oxides or enzymatic resolution of racemic mixtures. For example, polyhydroxylated cyclopentane β-amino acids are synthesized from D-mannose or D-galactose via hydroxyl-directed epoxide ring-opening, followed by HCl-mediated carboxylation . Key steps include protecting group strategies (e.g., Boc for amines) and chiral chromatography for enantiomeric separation. Yield optimization often requires temperature-controlled reaction conditions (e.g., −20°C for epoxide intermediates) .

Q. How can researchers validate the purity of this compound using analytical techniques?

High-performance liquid chromatography (HPLC) is the gold standard. A validated method for related hydrochlorides uses a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M potassium phosphate buffer (pH 3.0) and methanol (70:30) at 1 mL/min flow rate. UV detection at 207 nm provides a linear range of 1.09–10.90 µg/mL (r = 0.9999) . For chiral purity, polarimetric analysis or circular dichroism (CD) spectroscopy is recommended, especially for stereoisomeric variants .

Advanced Research Questions

Q. What strategies address stereochemical inconsistencies in the synthesis of cyclopentane amino acid derivatives?

Stereochemical challenges arise from the cyclopentane ring’s conformational rigidity. Computational modeling (e.g., DFT calculations) can predict favorable transition states for ring-opening reactions . Experimental validation involves nuclear Overhauser effect (NOE) NMR to confirm spatial arrangements of substituents. For example, trans-configured amino and carboxyl groups in cyclopentane derivatives show distinct NOE correlations between H-2 and H-4 protons .

Q. How do structural modifications (e.g., methyl substitution) impact the compound’s biological activity?

Methyl groups at the 1-position enhance steric hindrance, potentially altering receptor binding. Comparative studies with 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride reveal that cyclopropane rings increase metabolic stability but reduce solubility, requiring formulation adjustments (e.g., co-solvents like DMSO) . For activity assays, researchers should use cell lines with overexpressed transporters (e.g., LAT1 for amino acid analogs) to assess uptake efficiency .

Q. What analytical approaches resolve discrepancies in reported melting points or spectral data?

Contradictions in melting points (e.g., 199–202°C vs. 218–220°C for structurally similar hydrochlorides ) may arise from polymorphic forms or hydrate formation. Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) can identify polymorphs. For spectral validation, 2D NMR (e.g., HSQC, HMBC) and high-resolution mass spectrometry (HRMS) are critical. For example, HRMS of rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride confirms the molecular ion at m/z 165.61 (M+H)+ .

Q. How can researchers optimize HPLC methods for detecting trace impurities in this compound?

Column chemistry and mobile phase pH are pivotal. A study on clonidine hydrochloride used a Kromasil C18 column with 0.03 M phosphate buffer (pH 3.0) and methanol (70:30), achieving a detection limit of 0.05 µg/mL . For polar impurities, hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic stationary phase (e.g., ZIC-cHILIC) improves resolution. Gradient elution (5–40% acetonitrile in 20 min) enhances peak separation for hydrophilic degradants .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.